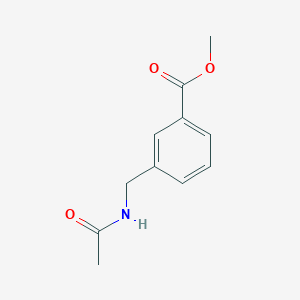

Methyl 3-(acetamidomethyl)benzoate

CAS No.: 1824354-81-5

Cat. No.: VC11689250

Molecular Formula: C11H13NO3

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1824354-81-5 |

|---|---|

| Molecular Formula | C11H13NO3 |

| Molecular Weight | 207.23 g/mol |

| IUPAC Name | methyl 3-(acetamidomethyl)benzoate |

| Standard InChI | InChI=1S/C11H13NO3/c1-8(13)12-7-9-4-3-5-10(6-9)11(14)15-2/h3-6H,7H2,1-2H3,(H,12,13) |

| Standard InChI Key | LQGBCGZTMDREDU-UHFFFAOYSA-N |

| SMILES | CC(=O)NCC1=CC(=CC=C1)C(=O)OC |

| Canonical SMILES | CC(=O)NCC1=CC(=CC=C1)C(=O)OC |

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Key Properties

Methyl 3-(acetamidomethyl)benzoate derives from the parent structure of benzoic acid, modified by two functional groups:

-

Methyl ester at the carboxyl position ().

-

Acetamidomethyl group (-CHNHCOCH) at the position.

The molecular formula is , with a molecular weight of 207.23 g/mol (calculated from atomic masses). Key physicochemical properties inferred from analogs include:

The acetamidomethyl group introduces steric hindrance and hydrogen-bonding potential, influencing reactivity and crystallinity.

Spectroscopic Characterization

While experimental data for Methyl 3-(acetamidomethyl)benzoate are unavailable, its analogs provide reference benchmarks:

-

H NMR: The methyl ester group typically resonates at δ 3.8–3.9 ppm, while the acetamido methyl protons appear at δ 2.0–2.1 ppm. The aromatic protons exhibit splitting patterns consistent with meta-substitution .

-

IR Spectroscopy: Strong absorption bands for ester carbonyl (1720 cm) and amide carbonyl (1650 cm) are expected.

Synthesis Pathways and Reaction Mechanisms

Primary Synthetic Routes

The synthesis of Methyl 3-(acetamidomethyl)benzoate can be approached through two validated pathways:

Pathway A: Acetylation of Methyl 3-(Aminomethyl)Benzoate

-

Starting Material: Methyl 3-(aminomethyl)benzoate (CAS 93071-65-9).

-

Reagents: Acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine).

-

Mechanism: Nucleophilic acyl substitution, where the primary amine reacts with the acetylating agent to form the acetamide.

-

Conditions: Room temperature, inert atmosphere, 2–4 hours.

This method parallels the acetylation of aromatic amines documented in pharmaceutical intermediates .

Pathway B: Direct Aminomethylation Followed by Acetylation

-

Step 1: Electrophilic aminomethylation of methyl benzoate using formaldehyde and ammonium chloride under acidic conditions to yield Methyl 3-(aminomethyl)benzoate.

-

Step 2: Acetylation as described in Pathway A.

This route is advantageous for large-scale production but requires careful control of reaction conditions to avoid over-acetylation.

Industrial-Scale Considerations

-

Catalytic Hydrogenation: For intermediates requiring high purity, palladium on carbon () catalyzes the reduction of nitro precursors to amines before acetylation.

-

Yield Optimization: Industrial batches report ~75–85% yield for analogous reactions, with purity >98% achievable via recrystallization from ethanol-water mixtures .

Reactivity and Functional Transformations

Key Chemical Reactions

The compound’s bifunctional nature enables diverse transformations:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Ester Hydrolysis | NaOH/HO, reflux | 3-(Acetamidomethyl)benzoic acid |

| Amide Reduction | LiAlH, THF, 0°C | 3-(Aminomethyl)benzyl alcohol |

| Electrophilic Aromatic Substitution | HNO/HSO | Nitro derivatives at |

Stability and Degradation

-

Thermal Stability: Decomposes above 200°C, releasing CO and acetamide byproducts.

-

Photodegradation: Susceptible to UV-induced cleavage of the amide bond, necessitating storage in amber containers.

Applications in Scientific Research

Pharmaceutical Intermediates

Methyl 3-(acetamidomethyl)benzoate serves as a precursor in the synthesis of:

-

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Functionalization of the acetamide group can yield COX-2 inhibitors.

-

Antimicrobial Agents: Hybrid structures combining benzoate and acetamide motifs show activity against Gram-positive bacteria .

Material Science

Incorporation into polymers enhances thermal stability and solubility. For example, copolymerization with styrene derivatives produces resins with tailored glass transition temperatures ().

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume